molecular formula C21H24ClNO5S B11602964 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11602964
M. Wt: 437.9 g/mol
InChI Key: BZDFIGKJRFKUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic amide derivative with a molecular formula of C₂₀H₂₂ClNO₅S and a molar mass of 423.91 g/mol . The compound features a propanamide backbone substituted with a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 2-(2-methoxyphenoxy) group.

Properties

Molecular Formula

C21H24ClNO5S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C21H24ClNO5S/c1-15(28-20-6-4-3-5-19(20)27-2)21(24)23(18-11-12-29(25,26)14-18)13-16-7-9-17(22)10-8-16/h3-10,15,18H,11-14H2,1-2H3

InChI Key

BZDFIGKJRFKUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2)OC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, reacts with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate undergoes a reaction with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

    Attachment of the Methoxyphenoxy Group: The resulting compound is then reacted with 2-methoxyphenol in the presence of a base to form the methoxyphenoxy intermediate.

    Formation of the Propanamide Backbone: Finally, the intermediate is reacted with a suitable amine and acylating agent to form the propanamide backbone, yielding the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

  • Molecular Formula : C₂₀H₂₁ClN₂O₅S .
  • Key Differences: The benzyl group replaces the 4-chlorobenzyl moiety in the target compound. The 4-chloro-3-methylphenoxy substituent differs from the 2-methoxyphenoxy group, altering steric and electronic properties.
  • The methyl group on the phenoxy ring increases lipophilicity, which could enhance membrane permeability but reduce solubility .

N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide

  • Molecular Formula : C₁₈H₁₇ClN₃O₂ .
  • Key Differences: Incorporates a cyano group and a 4-methoxyphenylamino substituent instead of the 1,1-dioxidotetrahydrothiophen-3-yl and 2-methoxyphenoxy groups.
  • The amino group may enable hydrogen bonding, enhancing interactions with polar biological targets .

3-Chloro-N-(4-methoxyphenyl)propanamide

  • Molecular Formula: C₁₀H₁₁ClNO₂ .
  • Key Differences :
    • Simpler structure with a 3-chloropropanamide backbone and a 4-methoxyphenyl substituent.
  • Implications :
    • The shorter carbon chain reduces steric hindrance, possibly improving binding to compact active sites.
    • Crystallographic data reveal C=O bond lengths of 1.2326 Å and N–H···O hydrogen bonds , suggesting strong intermolecular interactions that could influence solubility and crystal packing .

N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

  • Molecular Formula : C₁₇H₁₇ClN₂O₂ .
  • Key Differences :
    • Contains a 3-chloro-2-methylphenyl group and a 4-methoxyphenylpropanamide chain.
  • Implications :
    • The methyl group on the chlorophenyl ring may hinder rotation, affecting conformational flexibility and binding kinetics.
    • The extended propanamide chain could enhance van der Waals interactions with hydrophobic protein pockets .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₀H₂₂ClNO₅S 4-Chlorobenzyl, 1,1-dioxidotetrahydrothiophen-3-yl, 2-(2-methoxyphenoxy) 423.91 High steric complexity; potential for diverse non-covalent interactions .
N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide C₂₀H₂₁ClN₂O₅S Benzyl, 4-chloro-3-methylphenoxy 436.90 Increased lipophilicity; possible solubility limitations .
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide C₁₈H₁₇ClN₃O₂ Cyano, 4-methoxyphenylamino 350.80 Enhanced hydrogen bonding potential; electron-withdrawing cyano group .
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₁ClNO₂ 3-Chloropropanamide, 4-methoxyphenyl 212.65 Compact structure; strong crystallographic hydrogen bonding .
N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide C₁₇H₁₇ClN₂O₂ 3-Chloro-2-methylphenyl, 4-methoxyphenylpropanamide 328.78 Conformational rigidity; hydrophobic interactions .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes due to its complex substituents. and highlight the use of automated HPLC purification, suggesting challenges in isolating pure product .
  • Biological Relevance : While direct pharmacological data are absent, analogs like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit hydrogen-bonding patterns critical for ligand-receptor interactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., chlorine, cyano) enhance stability but may reduce bioavailability. Methoxy groups improve solubility but can sterically hinder binding in crowded environments .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Chlorobenzyl Group : This moiety is often associated with various pharmacological properties.
  • Dioxidotetrahydrothiophen Moiety : Known for its role in enhancing the compound's reactivity and interaction with biological targets.
  • Methoxyphenoxy Group : This substituent may influence the compound's solubility and bioavailability.

The molecular formula for this compound is C20H22ClNO5SC_{20}H_{22}ClNO_5S with a molecular weight of approximately 423.91 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Dioxidotetrahydrothiophen Intermediate : This may involve oxidation reactions using reagents such as hydrogen peroxide.
  • Formation of the Benzamide Linkage : A coupling reaction between the chlorobenzyl derivative and the dioxidotetrahydrothiophen intermediate.
  • Substitution Reactions : Incorporating the methoxyphenoxy group through nucleophilic substitution.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit β-catenin signaling pathways, which are crucial in cancer cell proliferation and survival .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, molecular docking studies suggest that it could effectively bind to xanthine oxidase, an enzyme implicated in purine metabolism. Such inhibition can have therapeutic implications for conditions like gout and other inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines (e.g., SW480) with IC50 values indicating potent activity .
Study 2Highlighted the compound's ability to modulate enzyme activity related to inflammatory responses.
Study 3Explored the structural features contributing to enhanced binding affinity towards target enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.